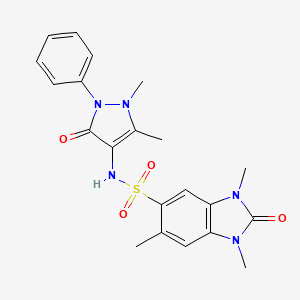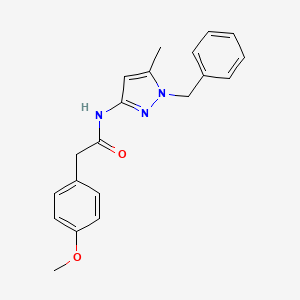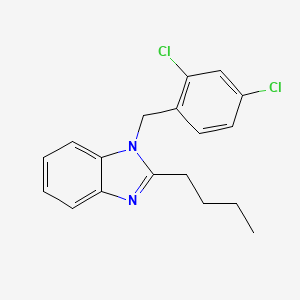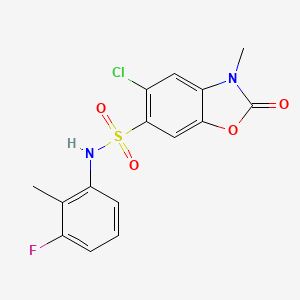![molecular formula C21H15BrN2O4 B11055144 N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11055144.png)
N-[5-bromo-4,6-dimethyl-2-(phenylcarbonyl)furo[2,3-b]pyridin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[2,3-b]pyridine core, which is a fused ring system containing both furan and pyridine rings The compound is further substituted with benzoyl, bromo, and dimethyl groups, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Furo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a furan derivative under acidic or basic conditions.
Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine, such as furamide, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like the benzoyl or bromo groups.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, where nucleophiles like amines or thiols can replace the bromo group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromo group.
Coupling: Coupled products with extended aromatic or heteroaromatic systems.
Scientific Research Applications
N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: It can serve as a probe to investigate the mechanism of action of certain biological processes.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on the cell surface, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE can be compared with other similar compounds, such as:
N-(2-BENZOYL-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE: Lacks the bromo group, which may affect its reactivity and biological activity.
N-(2-BENZOYL-5-CHLORO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE: Contains a chloro group instead of a bromo group, which may influence its chemical properties and reactions.
N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-THIOAMIDE: Has a thioamide group instead of a furamide group, potentially altering its biological activity and chemical reactivity.
The uniqueness of N-(2-BENZOYL-5-BROMO-4,6-DIMETHYLFURO[2,3-B]PYRIDIN-3-YL)-2-FURAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15BrN2O4 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-(2-benzoyl-5-bromo-4,6-dimethylfuro[2,3-b]pyridin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C21H15BrN2O4/c1-11-15-17(24-20(26)14-9-6-10-27-14)19(18(25)13-7-4-3-5-8-13)28-21(15)23-12(2)16(11)22/h3-10H,1-2H3,(H,24,26) |
InChI Key |
AYXOKFSVVKRLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(OC2=NC(=C1Br)C)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetate](/img/structure/B11055063.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11055070.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B11055076.png)
![methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11055091.png)
![6,7-Dimethoxy-1'-methyl-3,4-dihydrospiro[isochromene-1,4'-piperidine]](/img/structure/B11055106.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol](/img/structure/B11055111.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]acetamide](/img/structure/B11055116.png)

![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11055130.png)
![3-hexopyranosyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11055132.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11055139.png)

